Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
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Overview
Description
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a trifluoromethyl group and phenyl groups in this compound enhances its chemical stability and reactivity, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated derivatives, substituted thiophenes
Scientific Research Applications
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: Acts as a precursor for synthesizing polymers and advanced materials with unique properties.
Biology and Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can be compared with other thiophene derivatives:
Properties
CAS No. |
256348-27-3 |
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Molecular Formula |
C18H11F3O2S |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C18H11F3O2S/c19-18(20,21)16-14(12-7-3-1-4-8-12)11-15(24-16)17(22)23-13-9-5-2-6-10-13/h1-11H |
InChI Key |
BCBBRFKVPSQLTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)OC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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